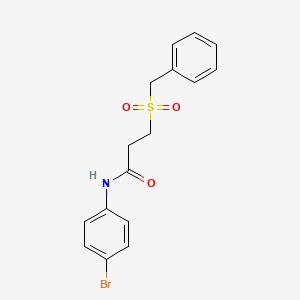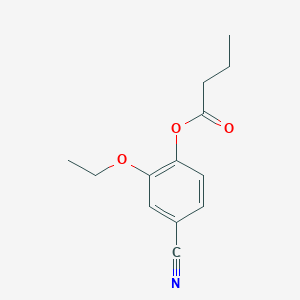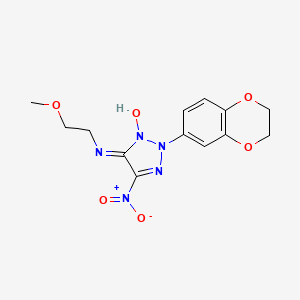![molecular formula C15H13ClINO5S B4193500 methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4193500.png)
methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate
Übersicht
Beschreibung
Methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate, also known as MI-CI, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. MI-CI is a sulfonamide derivative, and its chemical structure includes a benzoate ring, a chloro group, an iodo group, and a methoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate has shown potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. This compound has also been shown to have anti-inflammatory properties, as it inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Wirkmechanismus
The mechanism of action of methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate involves its ability to bind to and inhibit the activity of specific enzymes and receptors. In the case of cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. In the case of inflammation, this compound inhibits the activity of COX-2, which is responsible for the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific context. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In inflammation, this compound inhibits the production of prostaglandins, leading to a reduction in inflammation and pain. This compound has also been shown to have antioxidant properties, as it can scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate as a research tool is its specificity for certain enzymes and receptors, allowing for targeted inhibition of specific pathways. However, this compound can also have off-target effects, and its mechanism of action may not be fully understood in all contexts. Additionally, this compound may have limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 4-chloro-3-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its efficacy and safety in vivo. Additionally, research could focus on the development of this compound analogs with improved solubility, stability, and specificity. Finally, this compound could be used as a research tool to investigate the roles of specific enzymes and receptors in various biological processes.
Eigenschaften
IUPAC Name |
methyl 4-chloro-3-[(3-iodo-4-methoxyphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO5S/c1-22-14-6-4-10(8-12(14)17)24(20,21)18-13-7-9(15(19)23-2)3-5-11(13)16/h3-8,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWGCULHGWSBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)OC)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4193419.png)
![N-(2,3-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4193432.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4193442.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193448.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193455.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile](/img/structure/B4193462.png)
![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)


![N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B4193488.png)
![N-{1-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4193490.png)
![3-ethoxy-4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B4193491.png)
![methyl 2-[(4-{[3-(acetyloxy)benzoyl]amino}benzoyl)amino]benzoate](/img/structure/B4193497.png)
